molecular formula C15H15N3O5S B5824668 ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B5824668
M. Wt: 349.4 g/mol
InChI Key: VKSZVHFYVKBHPR-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-4-acetate is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in several studies . For instance, one study reported a yield of 60%, with a melting point of 200–202 °C . The IR spectrum showed peaks at 1688 cm^-1 (C=O ester), 2953 cm^-1 (C–H), 1517 cm^-1 (C=C), and 1612 cm^-1 (C=N) .


Molecular Structure Analysis

The molecular formula of the compound is C17H18N4O7S2 . The compound has a planar structure, with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3 . It has 11 H bond acceptors and 2 H bond donors . Its polar surface area is 208 Å^2, and it has a molar volume of 289.9±3.0 cm^3 .

Mechanism of Action

Target of Action

Ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that the compound may have similar effects . For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and other organic solvents .

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-nitrophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-2-23-14(20)8-11-9-24-15(16-11)17-13(19)7-10-3-5-12(6-4-10)18(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSZVHFYVKBHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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